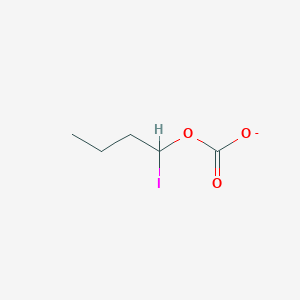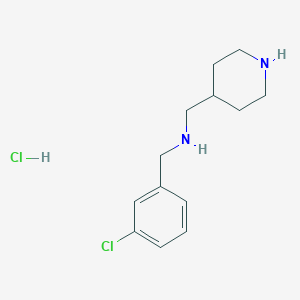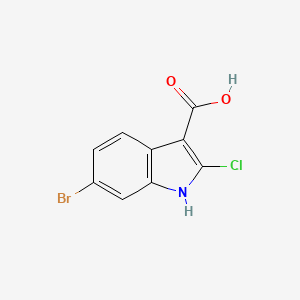
6-bromo-2-chloro-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-chloro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-1H-indole-3-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the indole ring . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
6-bromo-2-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can produce a variety of substituted indole derivatives with different functional groups .
科学的研究の応用
6-bromo-2-chloro-1H-indole-3-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 6-bromo-2-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substitutions may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
6-bromoindole: Another indole derivative with a bromine substitution, known for its biological activities.
2-chloroindole: An indole derivative with a chlorine substitution, used in various chemical and biological studies.
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group, widely studied for its biological properties.
Uniqueness
6-bromo-2-chloro-1H-indole-3-carboxylic acid is unique due to its dual halogen substitutions, which can significantly influence its chemical reactivity and biological activities. This combination of bromine and chlorine atoms provides distinct properties that are not observed in other similar compounds, making it a valuable compound for research and development .
特性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.50 g/mol |
IUPAC名 |
6-bromo-2-chloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-2-5-6(3-4)12-8(11)7(5)9(13)14/h1-3,12H,(H,13,14) |
InChIキー |
OXDHDJWZSKWUHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)NC(=C2C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


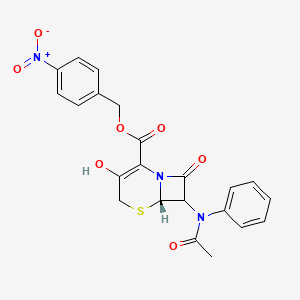
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)

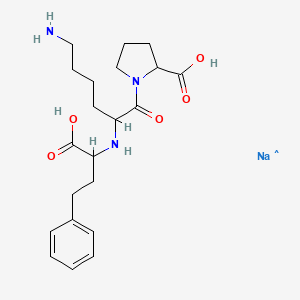
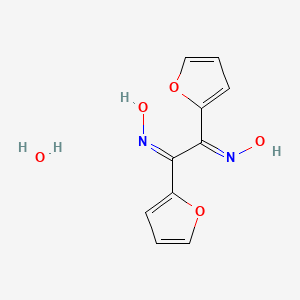


![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
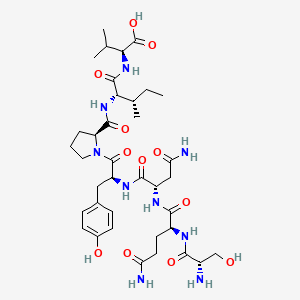
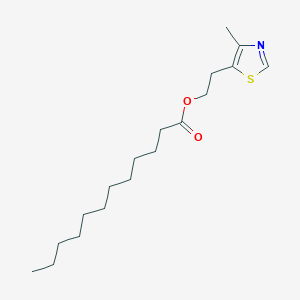
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
